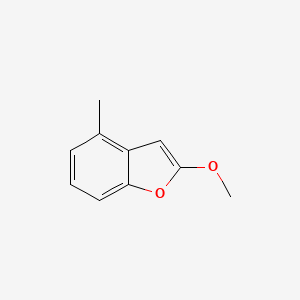![molecular formula C10H8N2O3 B12868820 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Acrylic Acid Moiety: This step involves the reaction of the oxazole intermediate with an acrylic acid derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
Due to its potential biological activity, this compound is being explored for its therapeutic applications, including as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the oxazole ring.
Mechanism of Action
The mechanism by which 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can form covalent bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobenzo[d]thiazol-6-yl)acrylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: Positional isomer with the amino group at a different position on the benzoxazole ring.
Uniqueness
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is unique due to the specific positioning of the amino group and the acrylic acid moiety, which can influence its reactivity and interaction with biological targets differently compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(E)-3-(2-amino-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H2,11,12)(H,13,14)/b4-2+ |
InChI Key |
FUYIZZNTMSTIPK-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)N |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


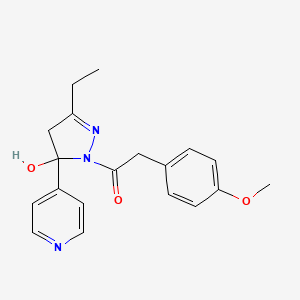


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
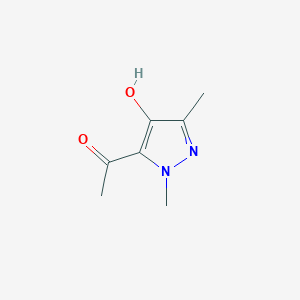
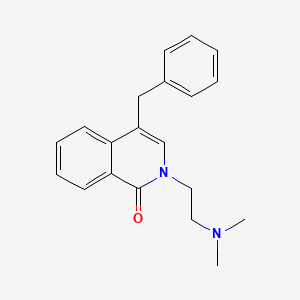
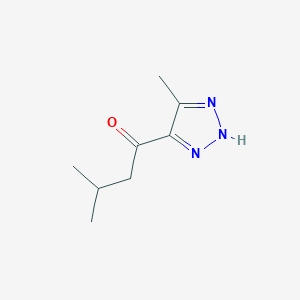
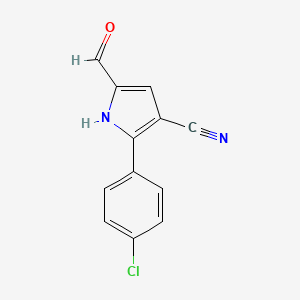

![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
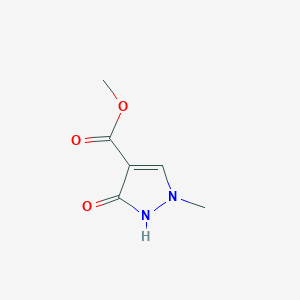
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)

